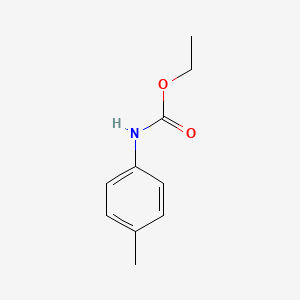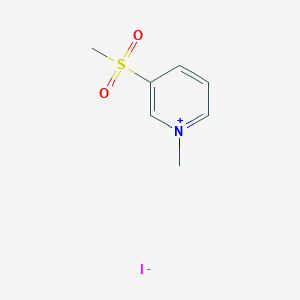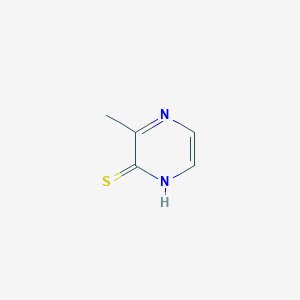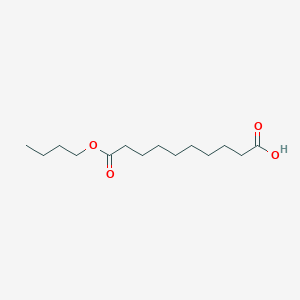
Benzenamine, 4-(2H-tetrazol-2-yl)-
概述
描述
Benzenamine, 4-(2H-tetrazol-2-yl)- is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4-(2H-tetrazol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(2H-tetrazol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals, producing new compounds .
Biochemical Pathways
Tetrazoles, including 4-(tetrazol-2-yl)aniline, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Pharmacokinetics
Tetrazolate anions, a form of tetrazoles, are known to be more soluble in lipids than carboxylic acids, which could potentially allow medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles and their derivatives are known to have a wide range of biological activities, including antibacterial, anti-allergic, anti-inflammatory, and antihypertensive activities .
Action Environment
It’s known that tetrazoles decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire .
生化分析
Biochemical Properties
The biochemical properties of 4-(tetrazol-2-yl)aniline are largely due to its tetrazole moiety. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are nitrogen-rich heterocycles possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Molecular Mechanism
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows them to interact with a variety of biomolecules in a manner similar to carboxylic acids.
Temporal Effects in Laboratory Settings
Tetrazoles are generally resistant to biological degradation, which suggests that they may have stable long-term effects .
Dosage Effects in Animal Models
The effects of 4-(tetrazol-2-yl)aniline at different dosages in animal models have not been extensively studied. Given the broad range of biological activities exhibited by tetrazoles, it is likely that the effects of this compound would vary with dosage .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry analogue syntheses .
Transport and Distribution
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Subcellular Localization
Given the lipid solubility of tetrazolate anions, it is possible that this compound could localize to lipid-rich areas of the cell .
属性
IUPAC Name |
4-(tetrazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-10-5-9-11-12/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCKJWIYMGRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2N=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341247 | |
| Record name | 4-(2H-tetrazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52708-35-7 | |
| Record name | 4-(2H-tetrazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2H-1,2,3,4-tetrazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,3-trimethyl-3H-benzo[f]indole](/img/structure/B3270407.png)


![Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3270439.png)





![2-[(4-Methylpyridin-2-yl)methyl]azepane](/img/structure/B3270478.png)
![2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane](/img/structure/B3270482.png)

